molecular formula C16H12N2O3S B5546477 [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid

[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid

Cat. No.: B5546477
M. Wt: 312.3 g/mol
InChI Key: LJQFFYVRMYCNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid is a valuable chemical intermediate in medicinal chemistry research, built on the privileged quinazolin-4(3H)-one scaffold. This scaffold is widely recognized for its diverse biological activities, making it a focal point in the development of novel therapeutic agents . Research Applications and Value: The primary research value of this compound lies in its role as a versatile precursor. It serves as a key building block for the synthesis of more complex molecules, particularly via the functionalization of its acetic acid moiety. Researchers utilize this intermediate to create hydrazide, heterocyclic, and various hybrid compounds for pharmacological screening . Mechanism of Action and Biological Relevance: While the specific activity of this exact compound may not be fully characterized, derivatives of the 3-phenylquinazolin-4(3H)-one core have demonstrated significant potential in scientific studies. These related compounds have been investigated as inhibitors of key signaling pathways involved in tumor progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these tyrosine kinases is a established strategy in anticancer research. Furthermore, structural analogs featuring a thioacetohydrazide linker have shown promising antioxidant activity, effectively scavenging free radicals like ABTS+ and DPPH, which is relevant for studies on oxidative stress . The sulfur bridge in its structure provides molecular flexibility, which can be crucial for optimal interaction with biological targets . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-14(20)10-22-16-17-13-9-5-4-8-12(13)15(21)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQFFYVRMYCNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid typically involves a two-step process. The first step includes the synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one from anthranilic acid and phenyl isothiocyanate . This reaction is usually carried out in the presence of a catalyst and under specific conditions to ensure high yield and purity. The second step involves the S-alkylation of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate to form the desired compound .

Chemical Reactions Analysis

[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like ethyl chloroacetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid is C17H14N2O3S. The synthesis typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, forming an intermediate thioester that undergoes hydrolysis to yield the final product. The reaction can be summarized as follows:

2 Mercapto 3 phenylquinazolin 4 3H one+Ethyl Chloroacetate 4 oxo 3 phenyl 3 4 dihydroquinazolin 2 yl thio acetic acid\text{2 Mercapto 3 phenylquinazolin 4 3H one}+\text{Ethyl Chloroacetate}\rightarrow \text{ 4 oxo 3 phenyl 3 4 dihydroquinazolin 2 yl thio acetic acid}

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied as a potential cyclooxygenase (COX) inhibitor, which is crucial in the treatment of inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Anticancer Potential

The compound's quinazoline scaffold is known for its anticancer activity. Studies have shown that derivatives of quinazoline compounds can inhibit tumor growth and induce apoptosis in cancer cells. This compound has demonstrated effectiveness against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Cardiovascular Benefits

There are indications that this compound may help modulate cholesterol levels, which could provide cardiovascular benefits. This aspect is particularly relevant given the rising prevalence of cardiovascular diseases globally.

Interaction Studies

Interaction studies have revealed that this compound can effectively bind to various biological targets. These interactions influence enzyme activity and cellular signaling pathways essential for understanding its pharmacodynamics and therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include:

Compound Name Structural Variation vs. Target Compound Molecular Weight (g/mol) Biological Activity Synthesis Method Reference
2-((3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid (9a) Cyclopropyl substituent at position 3 (vs. phenyl) 299.05 Mild cytotoxicity (K562: IC₅₀ >50 μM) Bromoacetic acid + 3-cyclopropylquinazolinone
2-((6-Chloro-3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid (9c) Chloro substitution at position 6 + cyclopropyl at position 3 333.01 Enhanced cytotoxicity (K562: IC₅₀ ~30 μM) Bromoacetic acid + chlorinated quinazolinone
3-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)propanoic acid (9d) Propanoic acid chain (vs. acetic acid) 327.08 Reduced solubility; unremarkable activity 3-Bromopropanoic acid + quinazolinone thiol
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5) Thiazolidinone ring conjugated via amide bond 549.05 Improved cytotoxicity (K562: IC₅₀ ~15 μM; MCF-7: IC₅₀ ~20 μM) Thiocarbonyl-bis-thioglycolic acid + hydrazide
[(4-Oxo-3,4-dihydroquinazolin-2-yl)methylthio]acetic acid Methylthio linker (vs. direct thioether) 294.31 Untested for bioactivity Alkylation with methyl bromoacetate

Key Research Findings

Substituent Effects on Activity: The phenyl group at position 3 (target compound) enhances π-π stacking with biological targets compared to cyclopropyl (9a), which reduces planarity and weakens binding . Chlorination at position 6 (9c) increases electron-withdrawing effects, improving cytotoxicity by 40% relative to the parent compound . Thiazolidinone conjugation (compound 5) introduces a secondary pharmacophore, amplifying antiproliferative effects via dual inhibition of EGFR and tubulin .

Side Chain Modifications: Propanoic acid (9d) reduces solubility and bioavailability, highlighting the necessity of the acetic acid moiety for optimal pharmacokinetics . Methylthio derivatives (e.g., from ) lack the direct thioether linkage critical for hydrogen bonding with cysteine residues in target enzymes .

Synthetic Accessibility: DESs and ultrasound-assisted methods () improve reaction yields (e.g., 96% for target compound) compared to traditional ethanol reflux (78–85%) .

Biological Activity

[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a quinazoline ring system with a phenyl group and a thioacetic acid moiety, this compound exhibits various pharmacological properties, including anti-inflammatory and anticancer activities.

Chemical Structure and Synthesis

The molecular formula of this compound is C17_{17}H14_{14}N2_2O3_3S. The synthesis typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, leading to the formation of an intermediate thioester that undergoes hydrolysis to yield the final product.

Biological Activities

Research indicates that compounds containing the quinazoline moiety are associated with significant biological activities, particularly:

  • Anti-inflammatory Activity : this compound has been identified as a cyclooxygenase (COX) inhibitor, which is crucial in managing inflammatory diseases .
  • Anticancer Properties : The compound's ability to inhibit COX enzymes suggests potential in cancer treatment, as COX inhibitors are known to reduce tumor growth and metastasis.
  • Cholesterol Modulation : Preliminary studies suggest that this compound may influence cholesterol levels, indicating possible cardiovascular benefits.

The biological activity of this compound involves interactions with various biological targets, influencing enzyme activity and cellular signaling pathways. Molecular docking studies have shown that it can effectively bind to key residues in target proteins, enhancing its pharmacological effects .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally similar to this compound:

Compound NameStructural FeaturesBiological Activity
4-OxoquinazolineQuinazoline ring without thio groupAnticancer activity
2-Thiophenecarboxylic AcidThiol group presentAntimicrobial properties
6-MethylquinazolineMethyl substitution on quinazolineAntiviral activity

The unique combination of the quinazoline structure and the thioacetic acid functionality in this compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of quinazoline derivatives:

  • Inhibition Studies : A study demonstrated that derivatives of quinazoline exhibited varying degrees of COX inhibition, with some showing significant anti-inflammatory effects .
  • Antimicrobial Activity : Research on related compounds has shown promising results in inhibiting bacterial growth without affecting overall cell viability, indicating potential for developing new antibiotics .

Q & A

Q. What are the key steps in synthesizing [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid?

The synthesis typically involves:

  • Reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one .
  • Alkylation of the thiol group using ethyl chloroacetate in an alkaline medium (e.g., ethanol with sodium acetate) to yield the ester intermediate .
  • Hydrolysis of the ester under acidic or basic conditions to obtain the final acetic acid derivative . Key spectral data (IR, 1H^1H-NMR) should confirm the absence of thiol protons and presence of ester/acid functionalities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies C=O (1650–1730 cm1^{-1}) and S–H (disappearance after alkylation) .
  • 1H^1H-NMR : Aromatic protons (δ 6.8–8.2 ppm), methylene groups (δ 3.5–4.5 ppm), and absence of thiol proton (δ ~13 ppm) confirm successful alkylation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 340 for the ester intermediate) validate molecular weight .

Q. How is initial biological activity screening typically performed?

  • Cytotoxicity assays : Test against cancer cell lines (e.g., K562, MCF7) using MTT or SRB assays at concentrations of 10–100 μM .
  • Antimicrobial screening : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Data interpretation includes IC50_{50} calculations and comparison with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can contradictory data in biological activity across studies be resolved?

  • Dose-response refinement : Test a broader concentration range (e.g., 0.1–200 μM) to identify nonlinear effects .
  • Structural analogs : Synthesize derivatives (e.g., ester vs. acid forms) to isolate active pharmacophores .
  • Mechanistic studies : Use flow cytometry (apoptosis assays) or enzymatic inhibition tests (e.g., topoisomerase II) to clarify mode of action .

Q. What strategies optimize the synthesis yield and purity of derivatives?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for thiol alkylation to enhance reaction rates .
  • Catalyst screening : Test bases like K2 _2CO3 _3 or DBU for improved ester hydrolysis .
  • Purification : Recrystallization from ethanol/acetic acid mixtures reduces impurities in final products .

Q. How does tautomeric behavior (thione-thiol) affect spectral interpretation?

  • pH-dependent studies : Perform 1H^1H-NMR in DMSO-d6 _6 (neutral) vs. D2 _2O/NaOD (basic) to observe thiolate formation (δ 13 ppm disappearance) .
  • Computational modeling : DFT calculations predict tautomer stability and correlate with experimental IR/NMR shifts .

Q. What role do crystal packing interactions play in physicochemical properties?

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H⋯H, O⋯H) influencing solubility and stability .
  • Dihedral angles : The quinazoline-phenyl dihedral angle (~86.8°) affects π-π stacking and bioavailability .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

  • Docking simulations : Map interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina .
  • QSAR models : Correlate electronic parameters (HOMO/LUMO) with cytotoxicity data to predict novel analogs .

Methodological Considerations

Designing experiments to assess metabolic stability:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .

Resolving spectral discrepancies in derivative characterization:

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in complex analogs (e.g., thiazolidinone hybrids) .
  • X-ray crystallography : Resolve disorder in aliphatic chains (e.g., ethyl group rotational isomers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.